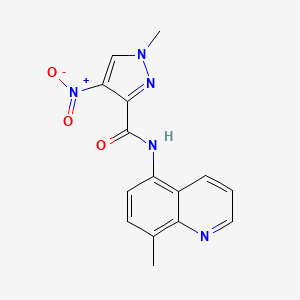

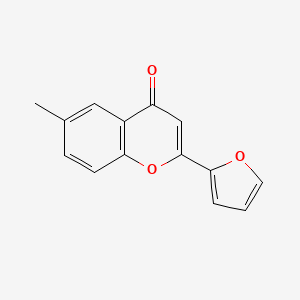

![molecular formula C13H9ClN2O2S B5609670 5-[(2-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5609670.png)

5-[(2-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(2-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is a compound belonging to the 1,2,4-oxadiazole family, which is known for its diverse range of biological activities and applications in material science. The oxadiazole core is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in a 1,2,4-arrangement. Compounds containing this core are of significant interest due to their pharmacological properties and potential applications in organic electronics.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors, such as acid hydrazides and carboxylic acids or esters. A common method for synthesizing 1,3,4-oxadiazole derivatives involves esterification, hydrazide formation, and subsequent cyclization through reaction with carbon disulfide and an alkali like potassium hydroxide in alcohol. This method has been applied to synthesize various derivatives with different substituents on the oxadiazole ring, indicating a versatile approach for the introduction of diverse functional groups, including chlorophenoxy and thienyl moieties (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by X-ray diffraction and spectroscopic methods such as NMR and IR spectroscopy. These compounds exhibit a variety of non-covalent interactions, including hydrogen bonding and π-π interactions, which contribute to their stability and influence their biological activities. Structural analyses often focus on the electronic distribution within the molecule and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Al-Wahaibi et al., 2023).

Propriétés

IUPAC Name |

5-[(2-chlorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-9-4-1-2-5-10(9)17-8-12-15-13(16-18-12)11-6-3-7-19-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAPLQLHSJGLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

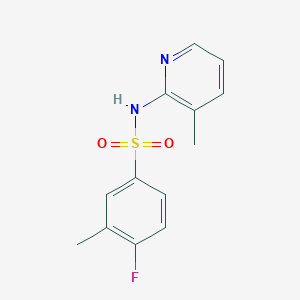

![(3S*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5609592.png)

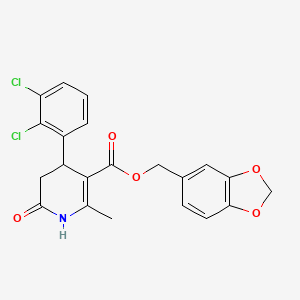

![(1S,4S)-2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B5609649.png)

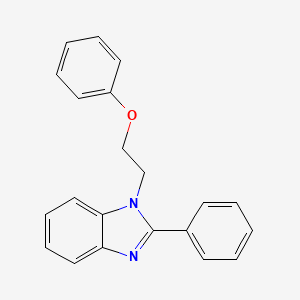

![N,2,2-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5609657.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5609672.png)

![2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5609679.png)

![2-(4-bromo-2-cyanophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5609686.png)

![4-(2-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5609694.png)

![5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5609697.png)